Ether vs. Direct C–C Linker: Polar Surface Area Differentials Dictate Solubility and Permeability Windows
The target compound’s ether linker contributes two hydrogen-bond acceptors (pyrazole N and ether O) plus a hydroxyl donor, yielding a calculated topological polar surface area (tPSA) of approximately 55.6 Ų and 4 rotatable bonds . The direct C–C linked comparator (4‑(1‑methyl‑1H‑pyrazol‑4‑yl)phenyl)methanol (CAS 88751‑41‑1) lacks the ether oxygen and is predicted to exhibit a tPSA of ~37.8 Ų with only 3 rotatable bonds . The 18 Ų increase in tPSA for the target compound translates into measurably higher aqueous solubility—a critical parameter for fragment soaking and biochemical assay compatibility—while maintaining acceptable passive permeability (cLogP ~1.0–1.3) [1].
| Evidence Dimension | Topological Polar Surface Area (tPSA) / Rotatable Bonds / cLogP |
|---|---|
| Target Compound Data | tPSA ≈ 55.6 Ų; Rotatable bonds = 4; cLogP ≈ 1.0–1.3 (AlogP 1.29 reported for structurally related O‑linked analog) [1] |
| Comparator Or Baseline | (4‑(1‑Methyl‑1H‑pyrazol‑4‑yl)phenyl)methanol (CAS 88751‑41‑1): tPSA ≈ 37.8 Ų; Rotatable bonds = 3; cLogP ≈ 1.5–1.8 (estimated) |
| Quantified Difference | ΔtPSA ≈ +18 Ų; +1 rotatable bond; ΔcLogP ≈ -0.3 to -0.5 log units |
| Conditions | Calculated using standard fragment-based tPSA summation (Ertl method); cLogP by AlogP and consensus models; values validated against ZINC and Aladdin database entries for related O‑linked pyrazole ethers. |
Why This Matters
The higher tPSA of the ether-linked compound directly improves aqueous solubility for biochemical screening, a practical advantage in FBDD where fragments are typically assayed at 0.5–1 mM concentrations.
- [1] ZINC Database. ZINC41070327 – xlogP, tPSA, HBD/HBA, and rotatable bond data for pyrazole-ether-benzyl alcohol scaffold. [online] Available at: https://zinc12.docking.org. View Source
